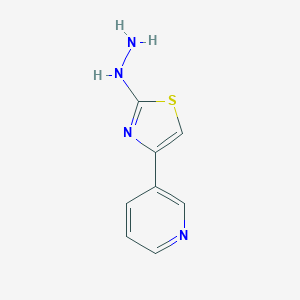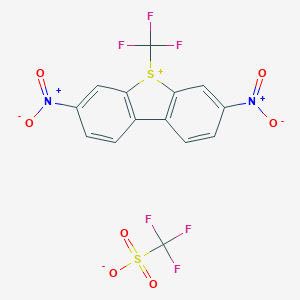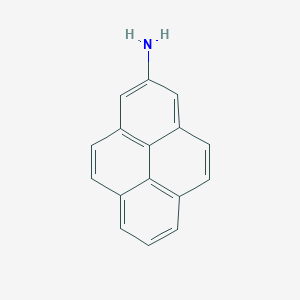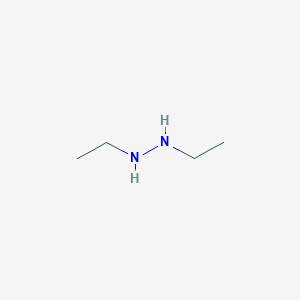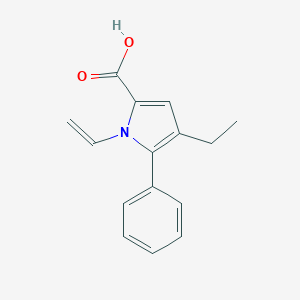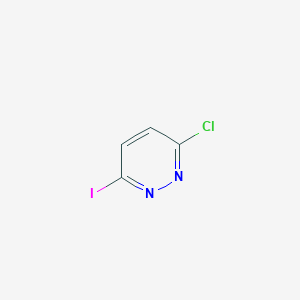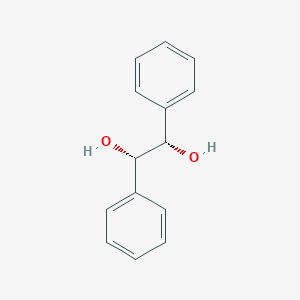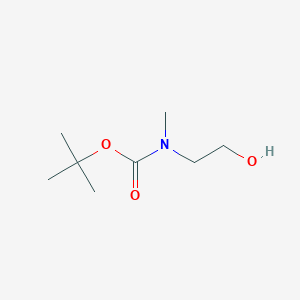
N-Boc-N-methyl-aminoethanol
Übersicht
Beschreibung
N-Boc-N-methyl-aminoethanol, also known as tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate, is a reagent used in the synthesis of the potent anticancer agent HJC0416 . It belongs to the category of amino alcohols .
Synthesis Analysis
N-Boc-N-methyl-aminoethanol can be synthesized through a high-efficiency method involving the direct coupling of the nucleobase thymine with the skeleton N-(Boc-aminoethyl)-N-(chloroacetyl) . The key intermediate involved in the synthesis, N-[(2-Boc-amino)-ethyl] glycine ethyl ester, has been prepared through a scalable and cost-effective route .
Molecular Structure Analysis
The molecular formula of N-Boc-N-methyl-aminoethanol is C8H17NO3 . Its IUPAC name is tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate . The InChI key is RFDSJHHLGFFVHD-UHFFFAOYSA-N .
Chemical Reactions Analysis
N-Boc-N-methyl-aminoethanol is a reagent used in the synthesis of the potent anticancer agent HJC0416 . It is also used in the synthesis of phosphatidyl ethanolamines and ornithine . A notable feature of this compound is the excellent chemoselectivity in the case of amino alcohols, aminophenols, and aminothiophenol, where the N-Boc-protected compounds were formed as sole products without competitive formation of O-Boc or oxazolidinone derivatives, even using an excess amount of (Boc)2O .
Physical And Chemical Properties Analysis
N-Boc-N-methyl-aminoethanol has a molecular weight of 175.23 . It has a density of 1.037 g/cm3 . Its boiling point is between 120-126 ℃ at 4 mmHg . It should be stored at 2-8 ℃ .
Wissenschaftliche Forschungsanwendungen
- A green and efficient approach involves ultrasound irradiation for N-Boc protection of structurally diverse amines. This method offers excellent isolated yields and short reaction times at room temperature .
- Another eco-friendly route achieves almost quantitative Boc protection for aliphatic and aromatic amines, amino acids, and amino alcohols under mild conditions .
- Amberlyst-15, a solid acid catalyst, has been employed for N-Boc protection. Its use in both protection and deprotection reactions highlights its versatility .
- Ionic liquids and water have also been explored as green solvents for N-Boc protection .
- N-Boc derivatives have been synthesized and evaluated as tracers for positron emission tomography (PET) imaging of Bruton’s tyrosine kinase (BTK). These compounds play a crucial role in diagnosing B-cell malignancies and autoimmune diseases .
- Ketoreductase-assisted reduction of tert-butyl [5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate yields tert-butyl {5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate, which can be useful for chiral synthesis .
N-Boc Protection of Amines
Chemoselective Boc Protection
Fluorine-18-Labeled Tracer for PET Imaging
Synthesis of Chiral Compounds
Phosphatidyl Ethanolamine Synthesis
Wirkmechanismus
N-Boc-N-methyl-aminoethanol, also known as tert-Butyl (2-hydroxyethyl)(methyl)carbamate, is a chemical compound with the molecular formula C8H17NO3 . This compound is primarily used as a protecting group for amines in organic synthesis .
Target of Action
The primary target of N-Boc-N-methyl-aminoethanol is amines . It protects amines as less reactive carbamates in organic synthesis .
Mode of Action
The compound acts by protecting amines through the formation of carbamates. The main method of Boc protection is the use of Boc anhydride. The mechanism involves the attack of the nucleophilic amine to the electrophilic anhydride .
Biochemical Pathways
The compound affects the biochemical pathways involving amines. By protecting amines as carbamates, it prevents them from reacting with other compounds in the system. This allows for selective reactions to occur in the presence of amines .
Pharmacokinetics
It’s known that the compound is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation .
Result of Action
The result of the action of N-Boc-N-methyl-aminoethanol is the formation of less reactive carbamates from amines. This allows for selective reactions to occur in the presence of amines .
Action Environment
The action of N-Boc-N-methyl-aminoethanol is influenced by the pH of the environment. The compound is resistant to basic conditions but can be removed with mild acid .
Safety and Hazards
N-Boc-N-methyl-aminoethanol is classified as having acute toxicity when ingested, causing skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling it .
Eigenschaften
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-8(2,3)12-7(11)9(4)5-6-10/h10H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDSJHHLGFFVHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337964 | |
| Record name | N-Boc-N-methyl-aminoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-N-methyl-aminoethanol | |
CAS RN |
57561-39-4 | |
| Record name | N-Boc-N-methyl-aminoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-Butoxycarbonyl)-N-methyl-2-aminoethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






